molecular formula C11H15N3O B3040653 4-(4-Aminophenyl)-1-methylpiperazin-2-one CAS No. 223786-01-4

4-(4-Aminophenyl)-1-methylpiperazin-2-one

Cat. No.: B3040653
CAS No.: 223786-01-4
M. Wt: 205.26 g/mol
InChI Key: FBRZMCMDPQEDBX-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1-methylpiperazin-2-one is an organic compound that features a piperazine ring substituted with an aminophenyl group and a methyl group

Mechanism of Action

Target of Action

Similar compounds such as 2-(4-aminophenyl)benzothiazole derivatives have been reported to exhibit potent antimicrobial activity . Therefore, it’s plausible that 4-(4-Aminophenyl)-1-methylpiperazin-2-one may also interact with microbial targets.

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives bearing amide moiety have been reported to exhibit different modes of action based on aryl group substitution, including membrane perturbation and intracellular action due to binding with DNA .

Biochemical Pathways

Similar compounds such as 4-aminobiphenyl have been shown to cause dna damage, which is thought to be mediated by the formation of dna adducts . This suggests that this compound might also interfere with DNA synthesis or repair pathways.

Pharmacokinetics

Studies on related compounds such as 4-aminobiphenyl have shown that these compounds can be distributed in various organs and tissues, and their metabolic kinetics can be influenced by heavy metals like lead .

Result of Action

Related compounds have been shown to exhibit anti-glioma effects and anti-bacterial activity . Therefore, it’s plausible that this compound may also have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heavy metals in the organism can affect the distribution and metabolic kinetics of related compounds . Additionally, the physicochemical properties of the compound, such as solubility and stability, can also be influenced by environmental conditions such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-1-methylpiperazin-2-one typically involves the reaction of 4-aminophenyl derivatives with piperazine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 4-aminophenyl is introduced to a piperazine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce various amines.

Scientific Research Applications

4-(4-Aminophenyl)-1-methylpiperazin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenyl)-1-methylpiperazin-2-one is unique due to the combination of the aminophenyl group and the methyl-substituted piperazine ring. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it valuable in multiple research and industrial applications.

Properties

IUPAC Name

4-(4-aminophenyl)-1-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRZMCMDPQEDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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